molecular formula C21H25NO3 B1644073 Coumarin 521T CAS No. 114768-72-8

Coumarin 521T

Cat. No. B1644073
CAS RN: 114768-72-8
M. Wt: 339.4 g/mol
InChI Key: NGTDVJOJDMQAMI-UHFFFAOYSA-N
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Description

Coumarin 521T, also known as 10-Acetyl-2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1H,5H,11H-1benzopyrano[6,7,8-ij]quinolizin-11-one or Coumarin 334T, is a yellowish-orange compound . It has a molecular weight of 339.33 and a chemical formula of C21H25NO3 . It is primarily used for laboratory research purposes .


Synthesis Analysis

The synthesis of coumarin derivatives, including this compound, involves various methods. These include one-pot construction of coumarin derivatives, well-known name reactions, and other type reactions in the presence of various metal-based homogenous and heterogeneous catalyst systems .


Molecular Structure Analysis

The coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings . The structural aspects of the compounds were examined based on their optimized geometry, intramolecular hydrogen bonding, and chemical reactivity using density functional theory .


Chemical Reactions Analysis

Coumarin derivatives have significant biological activities and unique properties. They play an important role in the development of novel drugs . The chemical reactions of this compound are not explicitly mentioned in the search results.


Physical And Chemical Properties Analysis

This compound is a yellowish-orange compound . It has a lasing wavelength max range of 500-546(bb) when pumped with XeCl(308)245 in ethanol . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Versatility in Biological Activities

Coumarin, a widespread scaffold in nature, is notable for its broad range of biological activities. Found in plants, fungi, and bacteria, coumarin derivatives interact with various enzymes and receptors, offering potential for diverse therapeutic applications. Its versatility extends beyond medicinal chemistry to fields like agrochemicals, cosmetics, and fragrances (Annunziata et al., 2020).

Interaction with Human Serum Albumin

Coumarin derivatives' binding to human serum albumin (HSA) is essential in understanding their pharmacological potential. Studies involving fluorescence spectroscopy and molecular docking have shown how these compounds interact with HSA, providing insights for designing new therapeutic agents (Garg et al., 2013).

Application in Breast Cancer Therapy

Coumarin derivatives show promise in breast cancer chemotherapy. Their ability to inhibit enzymes like sulfatase and aromatase and act as selective estrogen receptor modulators (SERMs) marks them as potential anti-breast cancer agents (Musa et al., 2008).

Anticancer Properties

Several coumarin compounds, such as 7,8-diacetoxy-4-methylcoumarin, have shown anticancer activities, particularly in lung cancer. Their mechanisms include inducing apoptosis and affecting cellular pathways, highlighting their therapeutic potential in oncology (Goel et al., 2009).

Role in Lung Cancer Treatment

Coumarin derivatives like OT52 have demonstrated significant effects against non-small cell lung cancer. These compounds inhibit proliferation and induce cell death, offering a novel approach to lung cancer treatment (Lee et al., 2018).

Hybrid Coumarin Compounds

Hybrid molecules based on coumarin have shown multiple pharmacological activities, making them potential candidates for treating multifactorial diseases like cancer and Alzheimer's (Sandhu et al., 2014).

Diverse Medicinal Applications

Coumarin compounds find use in treating a wide array of diseases, including anticoagulant, anticancer, antioxidant, antiviral, and anti-inflammatory conditions. Their versatility as fluorescent sensors for biological systems is also notable (Pereira et al., 2018).

Patent Review and Development Trends

Coumarin-based drugs, including those with anticancer, antiviral, and immunomodulating properties, have seen significant development in recent years. The explorationof these drugs in various therapeutic areas highlights their potential and versatility (Kontogiorgis et al., 2012).

Importance as a Privileged Scaffold

Coumarin's role as a privileged scaffold in medicinal chemistry is underscored by its presence in numerous natural substances and its ease of transformation into various functionalized derivatives. This adaptability allows for the development of targeted treatments for diseases like Alzheimer's and Parkinson's (Stefanachi et al., 2018).

Development of Coumarin Sulfonamides

The combination of the coumarin nucleus with the sulfonamide moiety leads to compounds with a broad spectrum of biological activities. These coumarin sulfonamides have shown significant therapeutic potential, particularly in oncology and as enzyme inhibitors (Rubab et al., 2022).

Synthetic Strategies and Mechanism of Action

Understanding the synthetic strategies and mechanisms of action of coumarins is crucial for developing effective anticancer agents. This insight helps in identifying the chemical groups responsible for their anticancer potential (Thakur et al., 2015).

Anti-Inflammatory Properties

Coumarins are used in alternative medicine for their anti-inflammatory properties. Studies focus on their effects on cytokines, oxidative stress, and various molecular pathways, suggesting their potential as novel anti-inflammatory drugs (Mello & Frode, 2018).

Diversity in Biological Activities

Simple coumarins and analogues are known for their diverse biological activities, including antitumor, anti-HIV, and CNS-active properties. Their enzyme inhibition, antimicrobial, and antioxidant activities make them a significant focus in medicinal chemistry (Borges et al., 2005).

Trends and Drug Design Potential

Recent trends in coumarin research emphasize its potential as a scaffold in drug design, particularly for decaging prodrugs, metal detection, and diagnostic purposes. The analysis of these trends aids in understanding coumarin's role in drug discovery (Carneiro et al., 2021).

Coumarins in Medicinal Chemistry

Coumarin compounds play a significant role in medicinal chemistry, with applications in anticoagulant, anticancer, antioxidative, antibacterial, and antivral treatments. Their special benzopyrone structure allows interaction with enzymes and receptors, highlighting their potential as medicinal drugs (Peng et al., 2013).

Therapeutic Journey of Coumarins

Coumarins, with their specific benzopyrone nucleus, are being explored for a wide range of uses, including as antineurodegeneratives, anticoagulants, and anticancer agents. The synthesis and specific biological activities of various coumarin derivatives are critical in the journey towards novel therapeutic applications (Barot et al., 2015).

Updated Patent Review (2015-2016)

Recent patents on coumarins highlight their diverse therapeutic profiles, including antiviral, anticancer, and anti-inflammatory activities. These patents demonstrate the ongoing innovation and potential of coumarin derivatives in medicinal chemistry (Detsi et al., 2017).

Coumarin in Prostate and Adenocarcinoma Research

Studies have shown that coumarin can affect prostate size and inhibit tumor growth in prostate-derived tumors, suggesting its potential as a treatment option in prostate health and cancer (Omarbasha et al., 1989).

Novel Therapeutic Perspectives

Coumarins, both natural and synthetic, have shown a wide range of pharmacological activities, including anti-coagulant, anti-tumor, and anti-viral effects. The structural diversity of coumarin derivatives influences their biological activity, providing a foundation for new therapeutic drugs (Riveiro et al., 2010).

Mechanism of Action

Target of Action

Coumarin 521T is a derivative of coumarin, a compound that has shown promise in the development of novel anticancer drugs . The primary targets of coumarin-based compounds are often cancer cells, where they interact with various cellular components to inhibit growth and proliferation .

Mode of Action

These can include direct interactions with cellular proteins, interference with cellular signaling pathways, and induction of apoptosis (programmed cell death) in cancer cells .

Biochemical Pathways

Coumarin and its derivatives are thought to affect several biochemical pathways. For instance, they may interfere with the synthesis of certain proteins essential for cancer cell survival and proliferation . Additionally, they may disrupt cellular signaling pathways, leading to the induction of apoptosis .

Pharmacokinetics

Coumarin and its derivatives are generally known to be well-absorbed and widely distributed throughout the body . They are metabolized primarily in the liver, often through the action of the cytochrome P450 enzyme system .

Result of Action

The result of this compound’s action is likely to be the inhibition of cancer cell growth and proliferation, and the induction of apoptosis . This can lead to a decrease in the size of tumors and potentially to the complete elimination of cancer cells.

Action Environment

The action of this compound, like that of many drugs, can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s overall health status, and specific characteristics of the cancer cells themselves . For instance, the efficiency of this compound has been shown to be higher when used in conjunction with certain types of light sources .

Safety and Hazards

Coumarin 521T is intended for laboratory research purposes and is not for drug or household use . It is recommended to wear personal protective equipment, avoid dust formation, ensure adequate ventilation, and avoid breathing dust when handling this compound .

Future Directions

While specific future directions for Coumarin 521T are not mentioned in the search results, coumarins in general, due to their diverse biological activities, represent prominent candidates in the search for new drugs to treat various diseases .

properties

IUPAC Name

5-acetyl-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-12(23)14-10-13-11-15-17-16(18(13)25-19(14)24)21(4,5)7-9-22(17)8-6-20(15,2)3/h10-11H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTDVJOJDMQAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC3=C4C(=C2OC1=O)C(CCN4CCC3(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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